Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
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Overview
Description
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its unique structural features, which include multiple tert-butyl and isopropyl groups attached to a biphenyl backbone. This compound is often used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .
Preparation Methods
The synthesis of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves multiple steps. . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced back to the phosphine form using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research, particularly in the field of catalysis. Its applications include:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with metal centers, such as palladium, to form active catalytic species. These species then participate in various catalytic cycles, facilitating reactions like cross-coupling by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine can be compared with other similar compounds, such as:
2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in similar catalytic applications but with different steric and electronic properties.
Tetramethyl di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: Another variant with additional methyl groups, affecting its reactivity and selectivity.
tert-Butyl XPhos: A related compound with similar applications but distinct structural features.
These comparisons highlight the uniqueness of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine in terms of its specific structural attributes and resulting chemical behavior.
Properties
Molecular Formula |
C32H51O2P |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
ditert-butyl-[2-[4-tert-butyl-2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C32H51O2P/c1-20(2)23-18-22(30(5,6)7)19-24(21(3)4)27(23)28-25(33-14)16-17-26(34-15)29(28)35(31(8,9)10)32(11,12)13/h16-21H,1-15H3 |
InChI Key |
DBLVBFDKAFEIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C)C(C)(C)C |
Origin of Product |
United States |
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